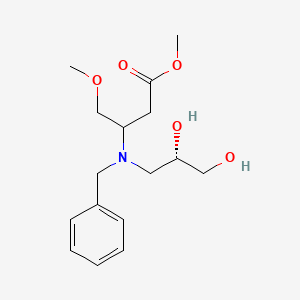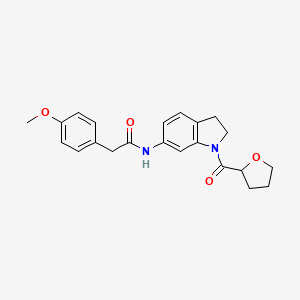
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Compound X" in scientific literature. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide' involves the reaction of 4-methoxybenzoyl chloride with N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)glycine methyl ester followed by deprotection and amidation.
Starting Materials
4-methoxybenzoic acid, thionyl chloride, N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)glycine methyl ester, triethylamine, sodium hydroxide, acetic acid, acetic anhydride, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate
Reaction
4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride., N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)glycine methyl ester is reacted with 4-methoxybenzoyl chloride in the presence of triethylamine to form the corresponding amide., The methyl ester group is deprotected using sodium hydroxide in acetic acid., The resulting carboxylic acid is then converted to the corresponding acid chloride using acetic anhydride and hydrochloric acid., The acid chloride is then reacted with the amine to form the final product, 2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide., The product is purified using sodium bicarbonate and ethyl acetate, followed by recrystallization from water.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of specific proteins that are involved in various cellular processes. Compound X binds to the active site of these proteins and prevents their activity, leading to the inhibition of cell growth or modulation of neuronal activity. The exact mechanism of action of Compound X is still under investigation, and further research is needed to fully understand its mode of action.
Efectos Bioquímicos Y Fisiológicos
Compound X has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, Compound X has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuroscience, Compound X has been shown to improve cognitive function, enhance synaptic plasticity, and modulate neuronal activity. Further research is needed to fully understand the biochemical and physiological effects of Compound X.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also some limitations to its use. Compound X is a relatively new compound, and its synthesis method is complex and requires expertise in organic chemistry. In addition, the cost of Compound X is relatively high, which may limit its use in some research fields.
Direcciones Futuras
There are several future directions for the research on Compound X. One direction is to further investigate its mechanism of action and identify specific protein targets. This knowledge could lead to the development of new drugs with improved efficacy and safety profiles. Another direction is to explore the potential applications of Compound X in other research fields, such as immunology and infectious diseases. Finally, there is a need to optimize the synthesis method of Compound X to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
Compound X is a promising compound with potential applications in various research fields. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action is still under investigation. Further research is needed to fully understand the biochemical and physiological effects of Compound X and to identify its specific protein targets. Despite its limitations, Compound X has the potential to lead to the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
Compound X has shown potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, Compound X has been shown to modulate neuronal activity and improve cognitive function. In drug discovery, Compound X has been used as a lead compound to design and synthesize new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-18-8-4-15(5-9-18)13-21(25)23-17-7-6-16-10-11-24(19(16)14-17)22(26)20-3-2-12-28-20/h4-9,14,20H,2-3,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUDICVQXQXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

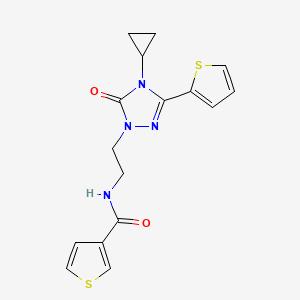
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
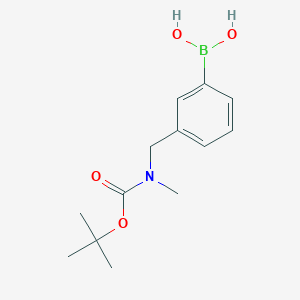
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2787697.png)
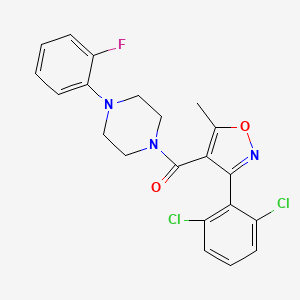
![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid](/img/structure/B2787704.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2787706.png)
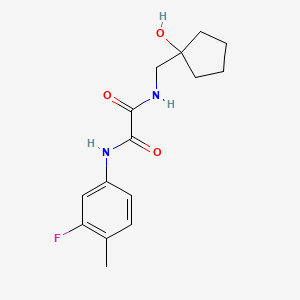
![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)
